molecular formula C9H10ClN B1429839 3-Chloro-4-cyclopropylaniline CAS No. 1208082-73-8

3-Chloro-4-cyclopropylaniline

Cat. No.: B1429839
CAS No.: 1208082-73-8
M. Wt: 167.63 g/mol
InChI Key: CPYMIPAOYNLSBP-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) Core Structures in Organic Chemistry and Materials Science

Aniline, the simplest aromatic amine, and its substituted derivatives are of paramount importance in both academic research and industrial processes. wikipedia.org These compounds are characterized by a phenyl group attached to an amino group, a combination that imparts a rich and versatile reactivity. wikipedia.org

Role as Precursors in Complex Molecule Synthesis

Substituted anilines are crucial starting materials in the synthesis of a wide range of more complex molecules. wisdomlib.orgresearchgate.net Their utility stems from the reactivity of both the aromatic ring and the amino group. The amino group can be readily transformed into a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring, including hydroxyl, cyanide, and halide groups through reactions like the Sandmeyer reaction. wikipedia.org Furthermore, the aniline ring is highly susceptible to electrophilic substitution reactions, allowing for the direct introduction of functional groups at the ortho and para positions. wikipedia.org This reactivity makes substituted anilines indispensable in the construction of pharmaceuticals, agrochemicals, and other fine chemicals. wisdomlib.orgresearchgate.netnih.gov

Applications in Polymer Chemistry and Dye Synthesis

The history of synthetic dyes is intrinsically linked to aniline. In 1856, William Henry Perkin's accidental discovery of mauveine, the first synthetic organic dye, from aniline marked the birth of the synthetic dye industry. pysanky.infoduanemorris.com This discovery revolutionized the textile industry, making vibrant and lightfast colors widely available and affordable. duanemorris.comwoodmagazine.com Aniline-based dyes are synthesized through the diazotization of aniline derivatives followed by coupling reactions, a process that continues to be a cornerstone of the dye industry. wisdomlib.orgpysanky.info

In polymer chemistry, aniline and its derivatives are key monomers for the synthesis of polyanilines (PANI). rsc.orgrsc.org Polyanilines are a class of conducting polymers with a range of applications in areas such as sensors, anti-corrosion coatings, and electronic devices. rsc.orgresearchgate.net The properties of polyaniline can be tailored by using substituted anilines, which allows for the modification of the polymer's solubility, processability, and electronic characteristics. rsc.orgrsc.orgresearchgate.net

Unique Reactivity and Structural Features of Cyclopropylamine (B47189) Moieties

Cyclopropylamines, characterized by a three-membered carbon ring attached to an amino group, possess a unique combination of structural and electronic properties that make them valuable in chemical synthesis. longdom.org

Cyclopropyl (B3062369) Ring Strain and its Influence on Chemical Reactivity

The cyclopropane (B1198618) ring is inherently strained due to its bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. longdom.orgfiveable.mewikipedia.org This angle strain, along with torsional strain from eclipsed hydrogen atoms, results in a high ring strain energy. wikipedia.org This stored energy makes the cyclopropane ring susceptible to ring-opening reactions, a characteristic that chemists can exploit to drive certain chemical transformations. fiveable.menumberanalytics.comrsc.org The relief of this ring strain can act as a thermodynamic driving force for reactions, leading to enhanced reactivity compared to their acyclic counterparts. numberanalytics.comrsc.org

Electronic Effects of the Cyclopropyl Group on Aromatic Systems

The cyclopropyl group exhibits unique electronic properties when attached to an aromatic system. It can act as an electron-donating group, capable of conjugating with adjacent p-orbitals or π-systems. unl.pt This is due to the significant p-character of the C-C bonds within the cyclopropane ring. numberanalytics.com This conjugative ability can influence the electronic properties of the aromatic ring, affecting its reactivity and the properties of the molecule as a whole. unl.pt For instance, the introduction of a cyclopropyl group can lower the oxidation potential of an aromatic compound. unl.pt The cyclopropyl group can also stabilize an adjacent positive charge even more effectively than a phenyl group, a phenomenon attributed to conjugation between the bent orbitals of the cyclopropyl ring and the vacant p-orbital of the cationic carbon. resosir.comedubull.com

Contextualization of 3-Chloro-4-cyclopropylaniline within Substituted Anilines

This compound is a substituted aniline that incorporates the structural features of both a halogenated aniline and a cyclopropylamine. This unique combination of a chlorine atom and a cyclopropyl group on the aniline ring imparts specific steric and electronic properties to the molecule. The chlorine atom, being an electron-withdrawing group, and the cyclopropyl group, with its ability to donate electron density through conjugation, create a distinct electronic environment on the aromatic ring.

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. Its structure allows for a variety of chemical transformations, including substitution reactions at the chlorine position and reactions involving the amino group. The presence of the cyclopropyl moiety can also influence the biological activity of molecules derived from it, providing conformational rigidity that can affect binding to molecular targets. longdom.org

Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₀ClN
Molecular Weight 167.63 g/mol
CAS Number 1208082-73-8

Note: This data is compiled from publicly available chemical databases. nih.govuni.lusigmaaldrich.com

Rationale for Investigating Chloro- and Cyclopropyl-Substituted Anilines

The specific combination of chloro and cyclopropyl substituents on an aniline scaffold, as seen in this compound, is of significant interest to researchers for several strategic reasons, primarily rooted in medicinal chemistry and drug design.

The cyclopropyl group is another highly valued substituent in modern drug discovery. scientificupdate.com This small, rigid ring system offers several advantages:

Enhanced Potency and Receptor Binding: The constrained, three-dimensional structure of the cyclopropyl ring can help to lock a molecule into a specific conformation that is ideal for binding to a biological target. This can lead to a more favorable entropic contribution to the binding affinity. iris-biotech.de

Metabolic Stability: The carbon-hydrogen bonds in a cyclopropyl ring are stronger than those in typical alkyl chains. This increased bond strength makes the group less susceptible to oxidative metabolism by enzymes like cytochrome P450, which can improve a drug's half-life. nih.govhyphadiscovery.com

Physicochemical Properties: The cyclopropyl group can be used to modulate properties like lipophilicity (a key factor in cell membrane permeability) and pKa. It can serve as a rigid replacement for more flexible or metabolically labile groups like isopropyl or alkene moieties. iris-biotech.de

The synergistic effect of having both a chloro and a cyclopropyl substituent is the primary driver for investigating compounds like this compound. Researchers hypothesize that the combined electronic effects of the chlorine atom and the unique conformational and metabolic properties of the cyclopropyl ring can lead to molecules with superior potency, selectivity, and pharmacokinetic profiles.

Brief Overview of Aniline Derivatives with Halogen and Aliphatic Substituents

Aniline derivatives featuring both halogen and aliphatic substituents represent a broad and important class of compounds in organic synthesis. The preparation of these molecules often involves multi-step synthetic sequences. wikipedia.org

Halogenated anilines , such as chloroanilines, are common intermediates. wikipedia.org The introduction of a halogen can be achieved through various methods, but direct halogenation of aniline can be challenging to control due to the strong activating nature of the amino group, often leading to multiple substitutions. chemistrysteps.com A common strategy involves first protecting the amino group as an amide (e.g., acetanilide), which moderates its activating effect and allows for more selective, regiocontrolled halogenation. The protecting group can then be removed to yield the desired halogenated aniline. chemistrysteps.com The position of the halogen influences the molecule's reactivity and basicity due to a combination of inductive and resonance effects. sundarbanmahavidyalaya.in

Aliphatic-substituted anilines are also widely used. The alkyl or cycloalkyl group can be introduced through methods like Friedel-Crafts alkylation, although this can sometimes be prone to rearrangements and over-alkylation. More modern and controlled methods, such as transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), have become powerful tools for constructing the carbon-nitrogen bond between an aryl halide and an amine or for coupling alkyl groups to the aromatic ring. wikipedia.org

The synthesis of anilines bearing both types of substituents, such as this compound, requires a carefully planned synthetic route that combines these methodologies. For instance, one could start with a pre-functionalized benzene (B151609) ring and introduce the amino group late in the synthesis via reduction of a nitro group, or build the substitution pattern onto the aniline core itself. wikipedia.org These doubly-substituted anilines serve as versatile building blocks, providing a scaffold that combines the electronic modulation of a halogen with the steric and conformational constraints of an aliphatic group, making them valuable precursors for complex target molecules in various areas of chemical research.

Compound Data

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₉H₁₀ClN
Molecular Weight 167.63 g/mol
CAS Number 1208082-73-8
InChI Key CPYMIPAOYNLSBP-UHFFFAOYSA-N

| Predicted XlogP | 2.8 |

Data sourced from PubChem. iris-biotech.de

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-cyclopropylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYMIPAOYNLSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208082-73-8
Record name 3-chloro-4-cyclopropylaniline
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Synthetic Methodologies for 3 Chloro 4 Cyclopropylaniline and Analogues

Strategies for the Construction of the Cyclopropyl (B3062369) Moiety

The introduction of a cyclopropyl ring onto an aromatic scaffold is a key step in the synthesis of the target compound. This can be achieved either by constructing the cyclopropane (B1198618) ring on a pre-existing aromatic molecule or by coupling a cyclopropyl unit to an aromatic precursor.

Cyclopropanation Reactions in Organic Synthesis

Cyclopropanation refers to any chemical process that generates a cyclopropane ring. wikipedia.org A variety of methods have been developed, often involving highly reactive intermediates due to the inherent ring strain of the three-membered ring. wikipedia.org

Common approaches include:

Simmons-Smith Reaction: This classic method utilizes a carbenoid, typically iodomethylzinc iodide, to convert an alkene into a cyclopropane. organic-chemistry.org While powerful for alkenes, its direct application to arenes for C-H cyclopropylation is not standard.

Reactions with Diazo Compounds: Diazo compounds can decompose, often facilitated by transition metal catalysts (e.g., copper, rhodium), to generate carbenes that add to double bonds. wikipedia.org The Buchner ring expansion is a related reaction where a carbene adds to an aromatic ring like benzene (B151609), initially forming a cycloheptatriene. wikipedia.org

Intramolecular Cyclization: Substrates containing a leaving group and a carbanion precursor at appropriate positions can undergo intramolecular substitution to form a cyclopropane ring. This is the basis for the Favorskii rearrangement and can be achieved via a Wurtz-type coupling of 1,3-dihalides. wikipedia.org

Modern advancements have introduced novel methods, such as photocatalytic cyclopropanation using visible light, which offers mild conditions and high functional group tolerance. organic-chemistry.org

Specific Methods Applicable to Aryl-Cyclopropyl Linkages

Forming a direct bond between an aromatic carbon and a cyclopropyl group is crucial for synthesizing the backbone of 4-cyclopropylaniline (B1589887) derivatives. Transition metal-catalyzed cross-coupling reactions are the most prominent strategies for this transformation.

Key methods include:

Palladium-Catalyzed Cross-Coupling: Aryl halides or triflates can be coupled with cyclopropyl organometallic reagents. A notable example is the coupling of aryl bromides with cyclopropylmagnesium bromide, a reaction that can be enhanced by the addition of zinc halides. organic-chemistry.orgnih.gov This approach is effective for a range of aryl bromides, including electron-rich and heteroaromatic systems. organic-chemistry.org Similarly, potassium cyclopropyltrifluoroborate (B8364958) can be used in Suzuki-Miyaura couplings with aryl chlorides. organic-chemistry.org Another variant uses tricyclopropylbismuth (B1255716) as the coupling partner, which tolerates numerous functional groups and does not require anhydrous conditions. organic-chemistry.org

Nickel-Catalyzed Cross-Coupling: Nickel catalysts provide a powerful alternative for forming C-C bonds. Recent developments include the reductive cross-coupling of cyclopropylamine (B47189) NHP esters with aryl halides, which proceeds rapidly and with excellent functional group tolerance, providing direct access to 1-arylcyclopropylamines. organic-chemistry.org

These methods typically involve creating the aryl-cyclopropyl bond on a precursor, such as 1-bromo-4-cyclopropylbenzene, which can then be further functionalized to introduce the chloro and amino groups.

Introduction of Chlorine Substituents onto Aniline (B41778) Scaffolds

Introducing a chlorine atom onto an aniline ring requires careful consideration of the powerful activating and ortho-, para-directing nature of the amino group. For 3-chloro-4-cyclopropylaniline, the chlorine atom is positioned meta to the amine, a regiochemistry that challenges standard methods.

Electrophilic Aromatic Halogenation Approaches

Electrophilic aromatic substitution is the most direct method for halogenating anilines. However, the high reactivity of the aniline ring often leads to poly-halogenation and a mixture of ortho and para isomers. tandfonline.com

Direct Chlorination: Reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride are common chlorinating agents. tandfonline.comrsc.org Direct chlorination of aniline with NCS in acetonitrile (B52724) can lead to 2,4,6-trichloroaniline. tandfonline.com Controlling this reactivity to achieve selective monochlorination, especially at the meta position, is difficult.

Regioselective Methods: To overcome the inherent ortho/para selectivity, advanced catalytic systems have been developed.

Ortho-Chlorination: Amine organocatalysts have been shown to direct the chlorination of anilines selectively to the ortho position using sulfuryl chloride as the chlorine source. rsc.orgrsc.org Secondary ammonium (B1175870) salts can also catalyze highly regioselective ortho-chlorination. researchgate.net

Para-Chlorination: The use of copper(II) chloride in ionic liquids can achieve high yields of para-chlorinated anilines under mild conditions. researchgate.netbeilstein-journals.org

Meta-Chlorination: Achieving meta-halogenation is particularly challenging. A significant breakthrough is the palladium-catalyzed meta-C–H chlorination of aniline derivatives. nih.govnih.govacs.org This strategy uses a directing group and a norbornene mediator to functionalize the C-H bond at the meta position, a feat not possible with classical electrophilic substitution. nih.govresearchgate.net This method is directly applicable to obtaining the substitution pattern found in this compound from a 4-cyclopropylaniline precursor. nih.govrsc.org

Table 1: Substrate Scope for Pd-Catalyzed meta-C–H Chlorination of Anilines
Substrate (Aniline Derivative)LigandYield (%)
N-(m-tolyl)pivalamideL985
N-(m-anisyl)pivalamideL980
N-(3-(methylthio)phenyl)pivalamideL990
N-(3-fluorophenyl)pivalamideL975
N-(3-chlorophenyl)pivalamideL973
N-(3-bromophenyl)pivalamideL1175
N-(3-(trifluoromethyl)phenyl)pivalamideL1168
Data sourced from a study on ligand-promoted meta-C–H chlorination. nih.gov Reaction conditions typically involve a Pd(II) catalyst, a specific pyridone-based ligand (L9 or L11), a chlorinating agent, and a norbornene mediator at elevated temperatures.

Nucleophilic Aromatic Substitution with Halide Sources

Nucleophilic aromatic substitution (SNAr) is generally not feasible on electron-rich aniline rings unless strong electron-withdrawing groups are also present. However, a powerful indirect method that falls under this category is the Sandmeyer reaction . wikipedia.orgbyjus.com

The Sandmeyer reaction involves a two-step sequence:

Diazotization: A primary aromatic amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a stable arenediazonium salt. byjus.comlibretexts.org

Substitution: The diazonium group is an excellent leaving group (N₂) and can be displaced by a variety of nucleophiles. Treatment with copper(I) chloride (CuCl) introduces a chlorine atom onto the aromatic ring at the position formerly occupied by the amino group. wikipedia.orgucla.edulscollege.ac.in

This method is exceptionally useful for installing halogens with regiocontrol that is impossible to achieve via direct electrophilic substitution. To synthesize this compound, one could envision starting with 3-amino-4-cyclopropylaniline, converting it to the corresponding diazonium salt, and then displacing it with chloride using CuCl.

Reductive Amination and Palladium-Catalyzed Coupling Approaches to Anilines

These methods focus on the formation of the aniline functionality itself.

Reductive Approaches: The most common and industrially significant method for synthesizing anilines is the reduction of the corresponding nitroarenes. wikipedia.org This transformation can be accomplished with a wide variety of reagents, offering excellent chemoselectivity and functional group tolerance. organic-chemistry.org

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel with hydrogen gas is a clean and efficient method. google.com

Metal/Acid Reduction: Classic methods include the use of metals like iron, tin, or zinc in the presence of an acid (e.g., HCl). researchgate.net Activated iron powder is a practical and selective option. researchgate.net

Transfer Hydrogenation: Hydrazine hydrate (B1144303) in the presence of Pd/C can selectively reduce nitro groups without affecting aryl halides. organic-chemistry.org

Modern Methods: More recent developments include visible-light-induced iron-catalyzed reduction under mild, photosensitizer-free conditions. rsc.org

For the synthesis of this compound, a plausible route would involve the synthesis of 1-chloro-2-cyclopropyl-4-nitrobenzene followed by its reduction to the target aniline.

Table 2: Reagents for the Reduction of Nitroarenes to Anilines
Reagent/CatalystConditionsKey Features
Fe / HCl or NH₄ClHeating in water/ethanolClassic, inexpensive, reliable. researchgate.net
H₂ / Pd/CH₂ atmosphere, various solventsClean, high yield, common lab/industrial method.
Hydrazine Hydrate / Pd/CRefluxing ethanolGood for transfer hydrogenation, selective. organic-chemistry.org
KBH₄ / I₂In situ generation of BI₃Metal-free reduction. organic-chemistry.org
FeCl₃ / N-ethylmorpholineVisible light, mild conditionsModern photocatalytic method. rsc.org
This table summarizes common methods for the chemoselective reduction of an aromatic nitro group to an amine. organic-chemistry.orgresearchgate.netrsc.orgrsc.org

Palladium-Catalyzed Coupling Approaches: The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.orgrsc.org This reaction couples an aryl halide or triflate with an amine. To form a primary aniline, an ammonia (B1221849) equivalent is required.

Ammonia Surrogates: Early methods used reagents like benzophenone (B1666685) imine or silylamides, which, after coupling, could be hydrolyzed to yield the primary aniline. wikipedia.orgrsc.org

Direct Coupling with Ammonia: The development of specialized, bulky, electron-rich phosphine (B1218219) ligands has enabled the direct palladium-catalyzed coupling of aryl halides with ammonia (either gaseous or in solution). wikipedia.orgsynthesisspotlight.comorganic-chemistry.orgacsgcipr.org This provides a direct and efficient route to primary anilines. A precursor like 1-bromo-3-chloro-4-cyclopropylbenzene could be directly converted to this compound using such a system. acs.orgnih.gov A recent protocol using a YPhos ligand has even enabled the coupling of challenging aryl chlorides with cyclopropylamine at room temperature. acs.org

This powerful methodology allows for the late-stage introduction of the aniline group onto a pre-functionalized aromatic ring.

Catalytic Hydrogenation for Nitro Group Reduction to Aniline

Catalytic hydrogenation is a prominent and widely utilized method for the reduction of nitroarenes to their corresponding anilines. nih.govacs.org This approach is favored for its efficiency and for producing water as the primary byproduct, aligning with green chemistry principles. acs.org

The general transformation involves the reaction of a substituted nitrobenzene (B124822) with hydrogen gas in the presence of a metal catalyst. Commonly employed catalysts include palladium on carbon (Pd/C) and Raney nickel. nih.govcommonorganicchemistry.com While effective, these catalysts can sometimes exhibit low chemoselectivity. nih.gov For substrates with sensitive functional groups, such as halogens, Raney nickel is often preferred over Pd/C to avoid dehalogenation. commonorganicchemistry.com

The reaction mechanism of catalytic hydrogenation of nitroarenes is complex and can proceed through various intermediates. Studies have suggested that the reaction can involve intermediates such as N-phenylhydroxylamine, azobenzene, and 1,2-diphenylhydrazine. nih.govacs.org However, some catalytic systems appear to facilitate the direct hydrogenation of the nitro group to the aniline. nih.govacs.org

Recent advancements have focused on developing more chemoselective and robust catalysts. For instance, air- and moisture-stable manganese catalysts have been shown to effectively reduce nitroarenes under mild conditions with high functional group tolerance. nih.govacs.org Other research has explored the use of ruthenium nanoparticles supported on ordered mesoporous carbons (Ru/CMK-3) for the liquid-phase hydrogenation of nitrobenzene derivatives. researchgate.net

Table 1: Comparison of Catalysts for Nitro Group Reduction

Catalyst Advantages Disadvantages Citations
Palladium on Carbon (Pd/C) High activity, widely used Can cause dehalogenation, expensive nih.gov
Raney Nickel Good for substrates with halogens Pyrophoric, lower chemoselectivity nih.gov
Manganese-based catalysts Air and moisture stable, high chemoselectivity, mild conditions Newer technology, may not be as widely available nih.govacs.org
Ruthenium on Mesoporous Carbon (Ru/CMK-3) Efficient for liquid-phase hydrogenation, reusable Requires specific support material researchgate.net
Iron (Bechamp reduction) High functional group tolerance Requires stoichiometric amounts, produces significant waste nih.govacs.org

Buchwald-Hartwig Amination and Related Cross-Coupling Reactions for C-N Bond Formation

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of anilines and their derivatives by forming a carbon-nitrogen (C-N) bond. rsc.orgwikipedia.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or pseudohalide (like a triflate) with a primary or secondary amine in the presence of a base and a palladium catalyst. rsc.org This reaction has significantly expanded the possibilities for C-N bond formation, often replacing harsher, more traditional methods. wikipedia.org

The development of the Buchwald-Hartwig amination has progressed through several "generations" of catalyst systems, each offering broader substrate scope and milder reaction conditions. wikipedia.org The choice of ligand is crucial for the success of the reaction. Early systems utilized monodentate phosphine ligands, while later generations have employed more sophisticated biaryl phosphine ligands, such as BrettPhos, which have proven to be particularly effective. acs.orgacs.org These advanced ligands have enabled the coupling of a wide variety of amines with numerous aryl coupling partners. acs.org

The reaction is sensitive to conditions including the palladium precatalyst, ligand, base, and solvent. acs.org Research has shown that even the quality of reagents and solvents can significantly impact the reproducibility and efficiency of the amination. acs.org The reaction mechanism is understood to proceed through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Synthetic Procedures for Palladium-Catalyzed Coupling of Bromobenzenes with Cyclopropylamine

A direct and efficient route to N-cyclopropylanilines involves the palladium-catalyzed coupling of aryl bromides with cyclopropylamine. researchgate.netresearchgate.net This method, a specific application of the Buchwald-Hartwig amination, allows for the one-step formation of the desired C-N bond. researchgate.net

A typical procedure involves reacting an aryl bromide with cyclopropylamine in the presence of a palladium catalyst system. A common catalyst combination is tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) with a suitable phosphine ligand, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), and a base like sodium tert-butoxide (NaOtBu). researchgate.netresearchgate.net This methodology has been successfully applied to a range of aryl bromides, including those with electron-donating and electron-withdrawing substituents, affording the corresponding N-arylcyclopropylamines in moderate to high yields. acs.orgresearchgate.net

Recent developments have focused on improving the efficiency and scope of this reaction, particularly for challenging substrates like (hetero)aryl chlorides. The use of sterically demanding and electron-rich ylide-functionalized phosphine (YPhos) ligands has enabled the efficient monoarylation of cyclopropylamine at room temperature. chemrxiv.orgnih.gov

Table 2: Examples of Palladium-Catalyzed Coupling of Aryl Bromides with Cyclopropylamine

Aryl Bromide Catalyst System Yield Citation
Bromobenzene Pd(OAc)2 / BrettPhos ~85-92% acs.org
1-Bromo-3-chlorobenzene (B44181) Pd(OAc)2 / BrettPhos ~85-92% acs.org
2-Bromoanisole Pd(OAc)2 / BrettPhos ~85-92% acs.org
Various Aryl Bromides Pd2(dba)3 / BINAP / NaOtBu 43-99% researchgate.netresearchgate.net

Multi-Step Synthesis Strategies for this compound Precursors

The synthesis of this compound often necessitates a multi-step approach to strategically introduce the required functional groups in the correct positions on the benzene ring. lumenlearning.com The order of these reactions is critical to ensure the desired regioselectivity.

Preparation of Halogenated Nitrobenzenes as Intermediates

A common strategy in the synthesis of polysubstituted anilines involves the initial preparation of a halogenated nitrobenzene intermediate. lumenlearning.com Aromatic nitro compounds are important starting materials in organic synthesis, often prepared through the nitration of a suitable aromatic precursor. google.com For instance, to synthesize a meta-substituted aniline, one might start with the nitration of benzene, as the nitro group is a meta-director for subsequent electrophilic aromatic substitution reactions. lumenlearning.com

The introduction of a halogen can be achieved through various methods, including direct halogenation. For example, the chlorination of an aromatic ring can be carried out using reagents like chlorine gas with a Lewis acid catalyst (e.g., FeCl3) or sulfuryl chloride. libretexts.orggoogle.com The timing of the halogenation step relative to other transformations is crucial for achieving the desired isomer.

Reduction of Nitro Groups to Amino Groups

The reduction of a nitro group to an amino group is a fundamental transformation in the synthesis of anilines and is often a key step in multi-step sequences. beilstein-journals.org As discussed in section 2.3.1, catalytic hydrogenation is a widely used method. commonorganicchemistry.com However, other chemical reducing agents are also effective and can offer advantages in terms of chemoselectivity.

For example, tin(II) chloride (SnCl2) provides a mild method for the reduction of nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Similarly, iron (Fe) or zinc (Zn) in acidic media can be employed for this transformation. commonorganicchemistry.com A metal-free alternative involves the use of trichlorosilane (B8805176) (HSiCl3) in the presence of a tertiary amine, which has been shown to be a convenient and mild procedure with wide applicability. google.combeilstein-journals.org

Formation of Carbon-Cyclopropyl Bonds Pre- and Post-Aniline Formation

The introduction of the cyclopropyl group can be accomplished at different stages of the synthesis.

Pre-Aniline Formation: One approach involves the formation of the carbon-cyclopropyl bond on a precursor molecule before the creation of the aniline functionality. For example, a palladium-catalyzed cross-coupling reaction can be used to couple a cyclopropyl-containing reagent, such as cyclopropylmagnesium bromide, with an appropriately substituted aryl bromide. The addition of zinc halides can enhance the efficiency of this coupling. organic-chemistry.org The resulting cyclopropyl-substituted aromatic compound can then be further functionalized, for instance, by nitration followed by reduction to the aniline.

Post-Aniline Formation: Alternatively, the cyclopropyl group can be introduced after the aniline has been formed. The Chan-Lam coupling reaction provides a method for the N-cyclopropylation of anilines using cyclopropylboronic acid in the presence of a copper catalyst. researchgate.net This reaction typically proceeds under an air atmosphere and offers a direct route to N-cyclopropylanilines from the corresponding anilines. researchgate.net

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The development of synthetic methodologies for aryl amines, including this compound and its analogues, is increasingly being guided by the principles of green and sustainable chemistry. This section explores innovative and environmentally conscious approaches to the synthesis of these valuable compounds, with a focus on sustainable techniques and the minimization of environmental impact.

Sustainable Synthesis Techniques for Aryl Amines

Traditional methods for the synthesis of aryl amines often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant amounts of waste. In contrast, modern synthetic chemistry is continually evolving to incorporate more sustainable practices. For the synthesis of aryl amines, several key green strategies are being actively researched and implemented.

One of the most significant advancements in the sustainable synthesis of aryl amines is the refinement of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. acs.org Research has focused on developing highly active catalyst systems that can operate under milder conditions and at very low catalyst loadings, often in the parts-per-million (ppm) range. This not only reduces the reliance on a precious and costly metal but also minimizes the potential for metal contamination in the final product. The use of aqueous micellar solutions as a reaction medium represents a significant step forward in making these reactions more environmentally friendly. nih.govacs.org These aqueous systems, often utilizing surfactants, can replace volatile and hazardous organic solvents, leading to a safer process with a reduced environmental footprint. nih.govacs.org

Furthermore, the development of novel ligands for palladium catalysts has been instrumental in improving the efficiency and sustainability of aryl amine synthesis. escholarship.orgnih.govacs.org For instance, the design of specific phosphine ligands has enabled the use of aqueous ammonia as the nitrogen source, which is a more convenient and economical alternative to other ammonia surrogates. escholarship.orgnih.govacs.org

Beyond palladium catalysis, other innovative and greener approaches are emerging. These include:

Biocatalysis: The use of enzymes to catalyze the synthesis of aryl amines offers a highly selective and environmentally benign alternative to traditional chemical methods.

Photocatalysis: Light-driven reactions are gaining attention as a sustainable method for forming carbon-nitrogen bonds.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of aryl amines, while also minimizing waste generation.

The following table summarizes some of the key sustainable techniques being explored for the synthesis of aryl amines.

Sustainable TechniqueDescriptionKey Advantages
Low-Loading Palladium CatalysisUtilizing highly active palladium catalysts at ppm levels to facilitate C-N bond formation.- Reduced metal usage and cost
  • Minimized metal contamination
  • Increased efficiency
  • Aqueous Micellar CatalysisEmploying water as the solvent with the aid of surfactants to create nanomicelles where the reaction occurs.- Replacement of hazardous organic solvents
  • Improved safety
  • Reduced environmental impact
  • Advanced Ligand DevelopmentDesigning and using sophisticated ligands that enhance the activity and selectivity of the metal catalyst.- Milder reaction conditions
  • Broader substrate scope
  • Use of more sustainable reagents
  • BiocatalysisUsing enzymes to catalyze the formation of aryl amines.- High selectivity
  • Mild reaction conditions
  • Environmentally friendly
  • Minimization of Byproducts and Waste in Production

    The choice of synthetic route is paramount. Atom-economical reactions, such as the Buchwald-Hartwig amination, are inherently greener as they are designed to incorporate the maximum number of atoms from the reactants into the final product, thus minimizing the formation of byproducts. rsc.orgresearchgate.netscientificupdate.comrsc.orgnih.gov

    In palladium-catalyzed reactions, the formation of byproducts can arise from several side reactions. One common byproduct is the hydrodehalogenated arene, which results from the reduction of the aryl halide starting material. The formation of diarylamines through a second amination of the product can also occur. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial to suppress these unwanted side reactions and maximize the yield of the desired arylamine. escholarship.orgnih.govacs.org

    The principles of green chemistry can be quantified using various metrics to assess the environmental performance of a chemical process. Some of the key metrics include:

    Atom Economy: A theoretical measure of the efficiency of a reaction in converting reactants to the desired product.

    E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a greener process.

    Process Mass Intensity (PMI): The ratio of the total mass of materials used (raw materials, solvents, reagents, process water) to the mass of the final product. A lower PMI signifies a more sustainable and efficient process.

    The following interactive table provides a simplified comparison of these green chemistry metrics.

    Green Chemistry MetricFormulaIdeal ValueFocus
    Atom Economy(MW of product / Σ MW of reactants) x 100%100%Efficiency of atom incorporation
    E-FactorTotal Waste (kg) / Product (kg)0Waste generation
    Process Mass Intensity (PMI)Total Mass in Process (kg) / Product (kg)1Overall process efficiency

    By applying these green chemistry principles and continuously seeking more sustainable synthetic methodologies, the production of this compound and other valuable aryl amines can be achieved in a manner that is not only efficient and cost-effective but also environmentally responsible.

    Reaction Mechanisms and Chemical Transformations of 3 Chloro 4 Cyclopropylaniline

    Reactivity of the Aniline (B41778) Nitrogen in 3-Chloro-4-cyclopropylaniline

    The nitrogen atom of the amino group in this compound is a primary site of chemical reactivity, participating in a range of transformations typical of aromatic amines.

    The aniline ring in this compound is activated towards electrophilic aromatic substitution by the amino group. The directing effects of the substituents on the ring govern the regioselectivity of these reactions. The amino group is a strong activating group and an ortho, para-director. The cyclopropyl (B3062369) group, capable of donating electron density through conjugation, also acts as an activating group and directs to the para position relative to the amine. Conversely, the chlorine atom is a deactivating group but also an ortho, para-director due to the interplay of its inductive and resonance effects.

    The synergistic and antagonistic effects of these groups create a distinct electronic environment on the aromatic ring. The positions ortho to the powerful amino group are the most likely sites for electrophilic attack. Computational modeling, such as DFT calculations, can be employed to predict the most favorable reaction sites, with experimental validation confirming the regioselectivity.

    SubstituentElectronic EffectDirecting Influence
    -NH₂ (Amino)Activatingortho, para
    -Cl (Chloro)Deactivatingortho, para
    -C₃H₅ (Cyclopropyl)Activatingortho, para

    The lone pair of electrons on the aniline nitrogen makes it nucleophilic, allowing it to readily undergo N-alkylation and N-acylation reactions. These reactions involve the formation of a new bond between the nitrogen atom and an electrophilic carbon atom.

    N-alkylation can be achieved using various alkylating agents, such as alkyl halides. Modern methods, including transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, provide controlled and efficient routes to N-alkylated anilines. N-acylation, the reaction with acyl halides or anhydrides, is a common strategy to protect the amino group. This transformation moderates the activating effect of the amino group, which can be beneficial for controlling subsequent reactions on the aromatic ring, such as halogenation.

    Anilines are particularly susceptible to single-electron oxidation by excited triplet-state photosensitizers, leading to the formation of aniline radical cations. acs.orgnih.govresearchgate.net In the case of this compound, this single-electron transfer (SET) mechanism is a key pathway for its chemical transformations. acs.org The presence of the electron-withdrawing chloro group slightly increases the oxidation potential of this compound compared to unsubstituted N-cyclopropylaniline. acs.org

    Upon formation, the this compound radical cation is a transient species that can undergo further reactions, most notably the opening of the cyclopropyl ring. acs.org This process is often irreversible and can outcompete other quenching pathways. acs.orgnih.govresearchgate.net The formation of the radical cation is a critical step that initiates a cascade of reactions, leading to the cleavage of the cyclopropyl group from the nitrogen atom. acs.orgnih.gov

    CompoundSusceptibility to Single-Electron OxidationEffect of Substituent
    N-cyclopropylaniline (CPA)HighReference compound
    3-Chloro-N-cyclopropylaniline (3-Cl-CPA)High (slightly higher oxidation potential than CPA)Electron-withdrawing group (EWG)
    2-Methoxy-N-cyclopropylaniline (2-MeO-CPA)High (lower oxidation potential than CPA)Electron-donating group (EDG)

    Cyclopropyl Ring Reactivity and Transformations

    The high ring strain energy of the cyclopropane (B1198618) ring acts as a thermodynamic driving force for ring-opening reactions. In the context of this compound, the ring-opening is often initiated by the formation of the aniline radical cation. Following the initial single-electron oxidation, the resulting radical cation can undergo a spontaneous and irreversible opening of the cyclopropyl ring to yield a distonic radical cation, where the charge and radical centers are separated. acs.org This irreversible ring-opening acts as a "short-circuit," preventing the radical cation from returning to its neutral state. acs.org

    The rate of this cyclopropyl ring-opening is influenced by the electronic nature of the substituents on the aniline ring. Electron-withdrawing groups, such as the chloro group in this compound, are expected to accelerate the rate of ring-opening compared to unsubstituted or electron-donating group-substituted N-cyclopropylanilines. acs.org

    The cyclopropyl ring can also be opened under acidic conditions. For instance, the reaction of N-alkyl-N-cyclopropylanilines with nitrous acid in aqueous acetic acid leads to the rapid cleavage of the cyclopropyl group from the nitrogen atom. nih.govresearchgate.net This transformation is believed to proceed through the formation of an amine radical cation, which then undergoes rapid cyclopropyl ring opening to produce an iminium ion with a carbon-centered radical. nih.govresearchgate.net This intermediate can then react further, for example, by combining with nitric oxide or being oxidized. nih.gov While not specifically documented for this compound, this mechanism provides a plausible pathway for its acid-catalyzed degradation.

    Cyclopropyl Ring Opening Mechanisms

    Oxidative Ring Opening and Subsequent Fragmentation

    The oxidation of cyclopropylamines, such as this compound, is a key pathway to initiate ring-opening. This process typically begins with a single-electron transfer (SET) from the nitrogen atom, which has a low oxidation potential, to form a nitrogen-centered radical cation. acs.orgacs.org This radical cation is a critical intermediate; the strain of the adjacent three-membered ring facilitates a rapid and irreversible β-scission of a C-C bond in the cyclopropyl group. acs.orgacs.org

    This ring-opening event relieves approximately 28 kcal/mol of strain energy, providing a strong thermodynamic driving force for the reaction. acs.org The cleavage results in the formation of a "distonic" radical cation, where the charge and radical centers are separated. acs.org This reactive intermediate can then undergo various subsequent fragmentation or rearrangement pathways. For instance, in the presence of molecular oxygen, the distonic radical cation can lead to the formation of an endoperoxide intermediate, which subsequently fragments. acs.org Photosensitized oxidation provides a convenient method for generating the initial amine radical cation under neutral conditions, leading to ring-opened products after hydrolysis. acs.org Electrochemical methods can also be employed to achieve this oxidative ring-opening, avoiding the need for external chemical oxidants. acs.orgchemistryviews.org

    Reaction Stage Description Key Intermediate
    Initiation Single-electron transfer (SET) from the amine nitrogen.Nitrogen-centered radical cation.
    Ring Opening Rapid β-scission of the strained cyclopropyl ring.Distonic radical cation.
    Fragmentation Subsequent reactions of the distonic radical cation, often involving oxygen or other reagents.Varies (e.g., endoperoxides).
    Radical-Induced Ring Opening

    Similar to oxidative processes, radical-induced reactions also effectively promote the ring opening of the cyclopropylamine (B47189) moiety. The formation of a nitrogen-centered radical is the key initiating step. acs.orgacs.org This can be achieved through various methods, including photoredox catalysis or reaction with other radical species. acs.org Once the nitrogen radical is formed, the subsequent strain-induced ring opening proceeds readily. beilstein-journals.orgnih.gov

    The resulting carbon-centered radical is a versatile intermediate that can participate in a variety of bond-forming reactions. beilstein-journals.org This strategy has been harnessed in synthetic chemistry to construct more complex molecular architectures. The process involves the generation of the radical, its addition to an acceptor molecule (like an olefin), and subsequent cyclization or trapping reactions. acs.orgbeilstein-journals.org

    General Mechanism of Radical-Induced Ring Opening:

    Radical Formation: Generation of a nitrogen-centered radical on the this compound molecule.

    Ring Cleavage: Homolytic cleavage of a C-C bond in the cyclopropyl ring to form a more stable, open-chain radical. beilstein-journals.org

    Intermolecular Reaction: The newly formed carbon-centered radical adds to an external reactant, such as an alkene. acs.org

    Cyclization/Termination: The resulting radical intermediate can undergo further reactions, such as cyclization, to form new ring systems. acs.org

    Intermolecular [3+2] Cycloaddition Reactions Involving Cyclopropylamines

    Intermolecular [3+2] cycloaddition represents a powerful application of the ring-opening reactivity of cyclopropylamines, enabling the synthesis of five-membered rings like cyclopentylamines. nih.govacs.org This transformation is often mediated by visible-light photoredox catalysis. nih.govresearchgate.net The reaction is initiated by the oxidation of the cyclopropylamine to its radical cation, which then undergoes ring opening to form a distonic radical cation that serves as a 1,3-dipole equivalent. nih.gov

    This intermediate then reacts with an olefin in a stepwise manner. nih.gov The process involves the addition of the carbon-centered radical to the alkene, followed by a 5-exo cyclization. acs.org These reactions can proceed under mild conditions and tolerate a variety of functional groups. nih.gov Asymmetric variants of this reaction have been developed using dual catalyst systems, combining a photoredox catalyst with a chiral acid, to produce enantioenriched cyclopentylamines. acs.orgrsc.org

    Catalyst SystemOlefin TypeKey Features
    Ru(bpz)₃₂Styrenes, AlkenesFeatures excellent regiocontrol. nih.gov
    Organic PhotocatalystElectron-deficient olefinsHighly diastereoselective construction of trans-cyclopentanes. acs.org
    DPZ / Chiral Phosphoric AcidElectron-deficient/rich/neutral olefinsEnantioselective synthesis of cyclopentylamines. acs.orgrsc.org

    Influence of Chlorine Substituent on Reactivity

    Electronic Effects of Chlorine on the Aromatic Ring

    The chlorine atom at the 3-position of the aniline ring significantly influences the molecule's reactivity through a combination of two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R or +M).

    Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the aromatic ring through the sigma bond framework. This effect is relatively strong and deactivates the ring towards electrophilic aromatic substitution by making it less nucleophilic. quora.comallen.in

    Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic pi-system. This effect donates electron density to the ring, particularly at the ortho and para positions relative to the chlorine. allen.indoubtnut.com

    In the case of halogens like chlorine, the inductive effect is generally stronger than the resonance effect, leading to a net deactivation of the ring compared to benzene (B151609). allen.indoubtnut.com However, the resonance effect, while weaker, still plays a crucial role in directing the regioselectivity of incoming electrophiles. doubtnut.com

    Role of Chlorine in Directed Functionalization

    Despite its net deactivating nature, the chlorine substituent acts as an ortho-, para-director for electrophilic aromatic substitution reactions. allen.indoubtnut.com The resonance effect, which increases electron density at the ortho and para positions, stabilizes the carbocation intermediates (arenium ions) formed during an attack at these sites. allen.in

    In this compound, the directing effects of three substituents must be considered: the strongly activating and ortho-, para-directing amino group, the activating and ortho-, para-directing cyclopropyl group, and the deactivating but ortho-, para-directing chloro group. The powerful activating effect of the amino group typically dominates, directing incoming electrophiles to its ortho and para positions. The position para to the amine is occupied by the cyclopropyl group. The two ortho positions are C2 and C6. The chlorine at C3 sterically hinders the C2 position and electronically deactivates it. Therefore, electrophilic substitution is most likely to occur at the C6 position, which is ortho to the activating amino group and meta to the deactivating chloro group.

    Potential for Derivatization Reactions

    This compound possesses two primary sites for derivatization: the aromatic ring and the amino group. This allows for the synthesis of a wide array of derivatives for applications such as structure-activity relationship (SAR) studies.

    Reactions at the Amino Group:

    Acylation/Sulfonylation: The nucleophilic amino group can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides.

    Alkylation: The nitrogen can be alkylated using alkyl halides, although controlling the degree of alkylation can be challenging.

    Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid. This diazonium group is an excellent leaving group and can be replaced by a wide variety of substituents (e.g., -H, -OH, -F, -Br, -I, -CN) via Sandmeyer or related reactions.

    Reactions on the Aromatic Ring:

    Electrophilic Aromatic Substitution: As discussed, the ring can undergo reactions such as halogenation, nitration, and sulfonation, with the regioselectivity being directed primarily by the amino group towards position 6.

    Cross-Coupling Reactions: While less common for C-Cl bonds compared to C-Br or C-I, the chlorine atom could potentially participate in transition metal-catalyzed cross-coupling reactions under specific conditions to form new carbon-carbon or carbon-heteroatom bonds.

    Reaction Type Reagent(s) Functional Group Introduced
    N-AcylationAcyl chloride, AnhydrideAmide
    N-SulfonylationSulfonyl chlorideSulfonamide
    DiazotizationNaNO₂, HClDiazonium salt (-N₂⁺)
    HalogenationBr₂, FeBr₃Bromo (-Br)
    NitrationHNO₃, H₂SO₄Nitro (-NO₂)

    Introduction of Chromophores or Fluorophores for Enhanced Detection

    The chemical structure of this compound, featuring a primary aromatic amine, serves as a versatile handle for the introduction of chromophoric and fluorophoric moieties. These modifications are crucial for enhancing its detection in various analytical and biological applications. The amino group can readily participate in reactions to form larger, conjugated systems that absorb and emit light in the visible spectrum.

    One established strategy for developing fluorescent probes involves the synthesis of a 4-bora-3a,4a-diaza-s-indacene (BODIPY) core. nih.gov This can be achieved through the condensation of the aniline derivative with an appropriate aldehyde or acyl chloride, followed by complexation with boron trifluoride. nih.gov For this compound, this would involve a reaction sequence to build a dipyrromethene intermediate that incorporates the aniline structure, which is then converted to the final BODIPY dye. Such dyes are known for their sharp and strong fluorescence emission. nih.gov

    Another advanced method for creating detectable derivatives is through "click chemistry". This approach involves modifying this compound to include a bioorthogonal functional group, such as an azide. This azide-modified compound may be non-fluorescent initially but can generate a highly fluorescent product upon reaction with an alkyne-tagged molecule (a "click" reaction). mdpi.com This "clicking-and-probing" strategy is particularly valuable in biological imaging as it minimizes background fluorescence. mdpi.com The synthesis of such a probe would involve derivatizing the amino group of this compound to incorporate the azide functionality, which can then be used for selective labeling and detection. mdpi.com

    Formation of Stable Derivatives for Analytical Purposes

    This compound is designed to form stable and irreversible derivatives upon reacting with specific analytes, making it a valuable tool for analytical chemistry. Its primary application in this context is as a probe for single-electron transfer (SET) reactions, particularly for detecting and quantifying excited triplet-state photosensitizers in aqueous environments. acs.orgresearchgate.net

    The key transformation involves the single-electron oxidation of the aniline nitrogen, which is facilitated by a photosensitizer. This oxidation generates a radical cation (3-Cl-CPA•+). acs.orgresearchgate.net A crucial feature of this radical cation is that it undergoes a subsequent, spontaneous, and irreversible ring-opening of the cyclopropyl group. acs.orgresearchgate.net This irreversible fragmentation is a key advantage over other aniline-based probes, where the radical cation can be quenched or undergo back electron transfer, leading to an underestimation of the oxidant concentration. acs.orgresearchgate.net The irreversible nature of the cyclopropyl ring-opening acts as a chemical "short-circuit," preventing the radical cation from returning to its neutral state and ensuring that the reaction proceeds to form stable, detectable products. acs.org The resulting ring-opened products are stable and can be isolated and identified, confirming the initial oxidative event. researchgate.net This mechanism allows for more accurate kinetic measurements and quantification of transient oxidants in complex systems like natural waters. acs.orgresearchgate.net

    Mechanistic Studies of Specific Reactions Involving this compound

    Investigation of Reaction Kinetics and Thermodynamics

    The kinetics of the single-electron oxidation of this compound (3-Cl-CPA) have been investigated using techniques such as laser flash photolysis (LFP) and steady-state competition experiments. acs.org These studies provide quantitative data on the reaction rates and the lifetimes of transient species involved in the mechanism.

    In the presence of the photosensitizer 2-acetonaphthone (2AN), 3-Cl-CPA undergoes oxidation at a rate approaching the diffusion-controlled limit. acs.org The bimolecular reaction rate constant for this process was determined using both steady-state and LFP methods, which yielded consistent results. acs.org The electron-withdrawing nature of the chlorine atom on the aniline ring influences the thermodynamics of the oxidation reaction by increasing the single-electron transfer (SET) oxidation potential compared to unsubstituted N-cyclopropylaniline. acs.org

    LFP experiments have allowed for the direct observation of the transient radical cation, 3-Cl-CPA•+. When 3-methoxyacetophenone (3MAP) was used as a sensitizer, the formation of a transient species with a maximum absorbance around 500 nm was observed, which was attributed to 3-Cl-CPA•+. researchgate.net This radical cation was found to have a considerably short lifetime of approximately 140 nanoseconds, which is consistent with the expected rapid, irreversible ring-opening of the cyclopropyl group. researchgate.net The fast ring-opening is thermodynamically driven by the relief of ring strain.

    Kinetic and Thermodynamic Data for this compound (3-Cl-CPA) Reactions
    ParameterValueMethodSensitizerSource
    Bimolecular Reaction Rate Constant (kCPA,sens)4.5 x 109 M-1s-1Steady-State2-Acetonaphthone (2AN) acs.org
    Bimolecular Quenching Rate Constant (kq)4.3 x 109 M-1s-1Laser Flash Photolysis (LFP)2-Acetonaphthone (2AN) acs.org
    Radical Cation (3-Cl-CPA•+) Lifetime (τ)~140 nsLaser Flash Photolysis (LFP)3-Methoxyacetophenone (3MAP) researchgate.net
    Estimated SET Oxidation Potential (E°)~1.2 VNHEApproximation from 3-chloroanilineN/A acs.org

    Computational Modeling of Reaction Pathways and Transition States

    While specific computational studies exclusively focused on this compound are not detailed in the provided search results, the methodologies for such investigations are well-established in physical organic chemistry. Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction mechanisms, characterizing transition states, and determining activation energies. beilstein-journals.org

    For reactions involving this compound, such as its oxidative ring-opening, DFT calculations using methods like B3LYP with basis sets like 6-31G(d) or 6-311+G(d,p) would be employed to model the reaction pathway. beilstein-journals.org Researchers can use these computational models to:

    Trace Reaction Paths: By performing partial optimizations, the geometric and electronic changes as the molecule transforms from reactant to product can be mapped out.

    Locate Transition States (TSs): The transition state is the highest energy point along the reaction coordinate. Computational chemistry allows for the precise optimization of the TS geometry, which is crucial for understanding the reaction mechanism. beilstein-journals.org For the oxidative ring-opening of 3-Cl-CPA, this would involve modeling the cleavage of the C-C bond in the cyclopropyl ring of the radical cation.

    Calculate Activation Energies: The energy difference between the reactants and the transition state provides the activation energy (Ea), a key kinetic parameter that determines the reaction rate. This can be compared with experimental kinetic data for validation.

    Analyze Electronic Structure: DFT can provide insights into the electronic structure of intermediates, such as the spin density distribution in the 3-Cl-CPA•+ radical cation, helping to explain its reactivity and the subsequent fragmentation pathway.

    For example, in studies of similar aniline rearrangements, DFT calculations have been used to model the role of solvent molecules and protons in the reaction mechanism and to identify key transition states, such as those involving proton transfers or nucleophilic attack. beilstein-journals.org A similar approach could be applied to model the interaction of this compound with photosensitizers and the subsequent steps of its transformation, providing a detailed, molecular-level understanding of the reaction dynamics.

    Spectroscopic and Analytical Characterization Techniques

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is an essential technique for elucidating the precise structure of 3-Chloro-4-cyclopropylaniline by mapping the magnetic environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

    The ¹H NMR spectrum of this compound provides detailed information about the number, connectivity, and chemical environment of the protons. The spectrum is characterized by distinct signals corresponding to the aromatic, amine, and cyclopropyl (B3062369) protons.

    Aromatic Protons: The three protons on the benzene (B151609) ring appear in the typical aromatic region, generally between δ 6.5 and 7.5 ppm. Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the chloro, amino, and cyclopropyl substituents. The proton at C-5, situated between the chloro and amino groups, is expected to show a doublet. The proton at C-2, adjacent to the amino group, would likely appear as a doublet, and the proton at C-6, ortho to the cyclopropyl group, would also be a doublet.

    Amine Protons (-NH₂): The two protons of the primary amine group typically produce a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature but is often observed in the δ 3.5-4.5 ppm range.

    Cyclopropyl Protons: The cyclopropyl group gives rise to more complex signals in the upfield region of the spectrum. The single methine proton (-CH) attached to the aromatic ring would appear as a multiplet. The four methylene protons (-CH₂) of the cyclopropyl ring are diastereotopic and are expected to appear as two separate multiplets.

    Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

    Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
    Aromatic H-2 6.5 - 7.5 Doublet (d)
    Aromatic H-5 6.5 - 7.5 Doublet (d)
    Aromatic H-6 6.5 - 7.5 Doublet of doublets (dd)
    Amine (-NH₂) 3.5 - 4.5 Broad Singlet (br s)
    Cyclopropyl Methine (-CH) 1.5 - 2.0 Multiplet (m)

    The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule. The spectrum for this compound would display nine distinct signals, corresponding to the nine carbon atoms.

    Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-150 ppm). The carbon atom bearing the amino group (C-1) would be significantly shielded, appearing at a lower chemical shift. Conversely, the carbons attached to the electron-withdrawing chlorine (C-3) and the cyclopropyl group (C-4) will be deshielded. The chemical shifts of the remaining aromatic carbons (C-2, C-5, C-6) are influenced by the combined electronic effects of the substituents.

    Cyclopropyl Carbons: The carbons of the cyclopropyl group appear in the upfield region. The methine carbon, being attached to the aromatic ring, is the most deshielded of the three. The two equivalent methylene carbons will produce a single signal at a higher field (lower ppm value).

    Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

    Carbon Assignment Predicted Chemical Shift (δ, ppm)
    Aromatic C-1 (-NH₂) 140 - 145
    Aromatic C-2 115 - 120
    Aromatic C-3 (-Cl) 130 - 135
    Aromatic C-4 (-Cyclopropyl) 135 - 140
    Aromatic C-5 115 - 120
    Aromatic C-6 125 - 130
    Cyclopropyl Methine (-CH) 15 - 20

    Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms.

    COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the adjacent aromatic protons. It would also reveal the coupling network within the cyclopropyl group, connecting the methine proton to the methylene protons.

    HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton in the ¹H NMR spectrum.

    HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. For instance, HMBC would show a correlation between the cyclopropyl methine proton and the aromatic C-4, confirming the attachment point of the cyclopropyl ring. Correlations from the aromatic protons to neighboring carbons would further solidify the assignment of the aromatic ring's substitution pattern.

    Infrared (IR) Spectroscopy for Functional Group Identification

    Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

    The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

    Aniline (B41778) N-H Stretching: The primary amine group (-NH₂) is readily identified by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region. The two bands correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.

    Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically appear as a group of peaks just above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ range.

    Cyclopropyl C-H Stretching: The C-H bonds of the cyclopropyl group also exhibit stretching vibrations in a similar region to the aromatic C-H stretches, contributing to the absorption pattern around 3000-3100 cm⁻¹.

    Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to characteristic sharp absorptions in the 1500-1620 cm⁻¹ region.

    N-H Bending: The scissoring vibration of the primary amine group results in a medium to strong band around 1600 cm⁻¹, often overlapping with the C=C stretching bands.

    The presence of the chlorine substituent can also be inferred from the IR spectrum.

    C-Cl Stretching: The stretching vibration of the carbon-chlorine bond typically appears as a strong band in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. The exact position can help confirm the presence of the halogen on the aromatic ring.

    Table 3: Characteristic IR Absorption Frequencies for this compound

    Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
    Primary Amine N-H Stretch (asymmetric & symmetric) 3300 - 3500 Medium
    Primary Amine N-H Bend (scissoring) 1590 - 1650 Medium-Strong
    Aromatic Ring C-H Stretch 3000 - 3100 Medium-Weak
    Aromatic Ring C=C Stretch 1500 - 1620 Medium-Strong
    Cyclopropyl Group C-H Stretch 3000 - 3100 Medium-Weak

    Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

    Mass spectrometry is a cornerstone analytical technique for the characterization of this compound. It provides critical information about the compound's molecular weight and structural features through controlled fragmentation. The nominal molecular weight of this compound (C₉H₁₀ClN) is 167.63 g/mol .

    High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular mass of a compound, which in turn allows for the unambiguous confirmation of its elemental formula. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound, the theoretical exact masses of its protonated and molecular ions can be calculated, providing a benchmark for experimental verification.

    Table 1: Theoretical Exact Mass Data for this compound Isotopologues
    Isotopologue FormulaAdductTheoretical Exact Mass (Da)
    C₉H₁₀³⁵ClN[M]⁺167.04962
    C₉H₁₀³⁷ClN[M]⁺169.04667
    C₉H₁₀³⁵ClN[M+H]⁺168.05745 uni.lu
    C₉H₁₀³⁷ClN[M+H]⁺170.05450

    In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments serves as a molecular fingerprint, offering valuable insights into the compound's structure. wikipedia.org The fragmentation of this compound is influenced by its key structural features: the aromatic ring, the chlorine substituent, and the cyclopropyl group.

    Key characteristics of its fragmentation pattern include:

    Isotopic Peaks: The presence of a chlorine atom results in a characteristic M+ and M+2 peak pattern in an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. wpmucdn.com

    Aromatic Stability: The benzene ring is a stable entity, and a strong molecular ion peak is generally expected for aromatic compounds. libretexts.org

    Cyclopropyl Ring Opening: The strained cyclopropyl ring is susceptible to cleavage. Fragmentation may involve the loss of the cyclopropyl group (C₃H₅, 41 Da) or ethylene (C₂H₄, 28 Da) following ring opening.

    Halogen Loss: Cleavage of the carbon-chlorine bond can lead to the loss of a chlorine radical (Cl•), resulting in a fragment ion at [M-35]⁺ and [M-37]⁺.

    Table 2: Plausible Mass Spectrometry Fragments for this compound (based on ³⁵Cl)
    m/zProposed Fragment IonProposed Neutral Loss
    167[C₉H₁₀ClN]⁺Molecular Ion (M⁺)
    152[C₈H₇ClN]⁺CH₃• (from rearranged intermediate)
    141[C₉H₁₀N]⁺Cl•, H•
    132[C₈H₇Cl]⁺HCN
    126[C₆H₅ClN]⁺C₃H₅• (Cyclopropyl radical)

    Chromatographic Methods for Purity Assessment and Separation

    Chromatographic techniques are indispensable for separating this compound from impurities, starting materials, and byproducts, as well as for accurately assessing its purity.

    Gas chromatography is a suitable method for the analysis of volatile and thermally stable compounds like substituted anilines. epa.gov For chloroanilines, GC has been effectively used for separation and quantification. jendodon.combaua.de When coupled with a mass spectrometer (GC-MS), this technique provides definitive identification of the separated components based on their mass spectra, making it a powerful tool for purity testing and impurity profiling. While many anilines can be analyzed directly, derivatization is sometimes employed to improve chromatographic performance for more polar or less stable derivatives. thermofisher.com

    High-performance liquid chromatography is a versatile and widely used technique for the analysis of aromatic amines. epa.govthermofisher.com Reversed-phase HPLC, typically using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water (often with pH modifiers like formic or acetic acid), is a common approach for separating aniline derivatives. rsc.orgsielc.com

    Coupling HPLC with mass spectrometry (LC-MS) enhances analytical capabilities, allowing for the sensitive detection and identification of the analyte and any non-volatile or thermally labile impurities. nih.govshimadzu.comfrag-den-staat.de LC-MS/MS methods, which involve further fragmentation of selected ions, provide even greater specificity and sensitivity, making them ideal for trace-level analysis. waters.com

    Table 3: Typical HPLC Conditions for Aromatic Amine Analysis
    ParameterTypical Condition
    ColumnReversed-Phase C18 or Polar-RP, 2-5 µm particle size
    Mobile PhaseAcetonitrile / Water or Methanol / Water, often with ammonium (B1175870) acetate or formic acid buffer shimadzu.com
    DetectionUV (e.g., 254 nm), Diode Array Detector (DAD), or Mass Spectrometry (MS)
    Flow Rate0.2 - 1.0 mL/min shimadzu.com
    TemperatureAmbient to 40 °C shimadzu.com

    For quantitative analysis, the chosen chromatographic method must be rigorously validated to ensure it is fit for its intended purpose. Method validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). amsbiopharma.comaltabrisagroup.comslideshare.netich.org Key validation parameters include:

    Specificity: The ability of the method to accurately measure the analyte in the presence of impurities, degradation products, or matrix components. youtube.com

    Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of >0.995 is typically required. altabrisagroup.com

    Accuracy: The closeness of the test results to the true value, often expressed as percent recovery from a spiked matrix. Acceptance criteria are commonly within 80-120% of the theoretical value. altabrisagroup.com

    Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with acceptance criteria often set at <15%. nih.gov

    Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. For aromatic amines, LOQs can reach the low ng/mL (ppb) level, particularly with LC-MS/MS. waters.com

    Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. slideshare.net

    Table 4: Summary of Analytical Method Validation Parameters (ICH Q2(R1))
    ParameterDescriptionCommon Acceptance Criteria for Assay Methods
    SpecificityEnsures signal is from the analyte of interest. youtube.comPeak purity demonstrated; no interference at analyte retention time.
    LinearityProportionality of signal to concentration. youtube.comCorrelation coefficient (r²) ≥ 0.995 altabrisagroup.com
    RangeConcentration interval of acceptable linearity, accuracy, and precision.80-120% of the test concentration. altabrisagroup.com
    AccuracyCloseness to the true value. altabrisagroup.comRecovery typically 98-102%.
    PrecisionAgreement between repeated measurements (expressed as %RSD). nih.govslideshare.netRSD ≤ 2%. amsbiopharma.com
    LOD/LOQLowest concentration detectable/quantifiable. slideshare.netDetermined by signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ).
    RobustnessResistance to small changes in method parameters. slideshare.netNo significant impact on results from varied parameters (e.g., pH, temperature).

    X-ray Crystallography for Solid-State Structural Elucidation of this compound

    As of the latest available research, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed literature. The determination of a crystal structure through X-ray crystallography is a fundamental step in unequivocally establishing the three-dimensional arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and the spatial orientation of atoms, which is invaluable for understanding the molecule's physical and chemical properties.

    While the specific crystal structure of this compound is not available, the principles of X-ray crystallography and the expected types of intermolecular interactions can be discussed in a general context, based on the known functional groups within the molecule: a chloro group, a cyclopropyl ring, and an aniline moiety.

    Determination of Crystal Packing and Intermolecular Interactions

    The crystal packing of a molecule describes how individual molecules are arranged in a repeating three-dimensional lattice. This arrangement is governed by a variety of non-covalent intermolecular interactions, which collectively minimize the energy of the crystal. For this compound, the crystal packing would be a result of the interplay between several potential interactions.

    The aniline group, with its amino (-NH2) functionality, is a potent hydrogen bond donor. The aromatic ring can participate in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. The chlorine atom can act as a weak hydrogen bond acceptor and is also capable of participating in halogen bonding. The cyclopropyl group, while primarily considered a non-polar aliphatic substituent, can engage in weaker C-H···π and van der Waals interactions.

    Analysis of Hydrogen Bonding and Halogen Bonding

    Hydrogen Bonding: The primary hydrogen bond donor in this compound is the amino group (-NH2). The two hydrogen atoms of the amino group can form hydrogen bonds with electronegative atoms in neighboring molecules. The most likely hydrogen bond acceptor within the molecule itself is the nitrogen atom of the amino group, which could lead to N-H···N hydrogen bonds, forming chains or dimeric motifs. The chlorine atom can also act as a weak hydrogen bond acceptor, resulting in N-H···Cl interactions.

    Potential Hydrogen Bond Interactions in this compound

    Donor Acceptor Type of Interaction
    N-H N Intermolecular Hydrogen Bond

    Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). In this compound, the chlorine atom, when bonded to the aromatic ring, can exhibit a region of positive electrostatic potential on its outer surface (the σ-hole). This positive region can interact with electron-rich sites on adjacent molecules.

    Potential halogen bond acceptors in a crystal lattice of this compound could include the nitrogen atom of the amino group (Cl···N) or the π-system of the aromatic ring (Cl···π). The strength and geometry of these halogen bonds would be key factors in dictating the final crystal structure. The interplay between hydrogen bonding and halogen bonding would be particularly interesting to analyze, as they can be competitive or cooperative in directing the supramolecular assembly.

    Potential Halogen Bond Interactions in this compound

    Donor Atom Acceptor Type of Interaction
    Cl N Intermolecular Halogen Bond

    Computational Chemistry and Theoretical Studies

    Quantum Chemical Calculations for Electronic Structure and Reactivity

    Quantum chemical calculations are fundamental to elucidating the electronic behavior of 3-Chloro-4-cyclopropylaniline. These methods allow for a detailed examination of its molecular orbitals and the prediction of its chemical reactivity.

    Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and electronic energy of molecules. For this compound, DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-31G**, would be used to predict its most stable three-dimensional structure. mdpi.com

    The calculations would reveal key bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing chlorine atom and the sterically demanding cyclopropyl (B3062369) group on the aniline (B41778) ring influences the geometry of the amino group and the aromatic ring. researchgate.net DFT studies on halosubstituted anilines have shown that halogen substituents can affect the planarity of the amino group. researchgate.net It is anticipated that the amino group in this compound would exhibit a near-planar pyramidal geometry. researchgate.net

    The total electronic energy calculated by DFT provides a measure of the molecule's stability. Furthermore, DFT can be employed to calculate other important electronic properties such as dipole moment and atomic charges, which are crucial for understanding intermolecular interactions.

    Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations on Analogous Molecules

    ParameterPredicted Value
    C-Cl Bond Length~1.74 Å
    C-N Bond Length~1.40 Å
    C-C (Aromatic) Bond Lengths~1.39 - 1.41 Å
    C-C (Cyclopropyl) Bond Lengths~1.51 Å
    C-N-H Bond Angle~112°
    Dihedral Angle (H-N-C-C)~10-20°

    Note: These are representative values based on DFT studies of similar substituted anilines and are not from a specific calculation on this compound.

    Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). fiveable.me The energy and distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com

    For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, which is characteristic of aniline derivatives. The electron-donating nature of the amino group and the cyclopropyl group would increase the energy of the HOMO, making the molecule susceptible to electrophilic attack. Conversely, the electron-withdrawing chlorine atom would lower the energy of both the HOMO and LUMO. acs.orgrsc.org

    The LUMO is anticipated to be distributed over the aromatic ring, with significant contributions from the carbon atoms attached to the chlorine and amino groups. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

    Table 2: Predicted Frontier Molecular Orbital Energies for this compound based on DFT Calculations on Analogous Molecules

    Molecular OrbitalPredicted Energy (eV)
    HOMO-5.5 to -6.0
    LUMO-0.5 to -1.0
    HOMO-LUMO Gap4.5 to 5.5

    Note: These are estimated values based on computational studies of chloro- and other substituted anilines and serve as a representative example. umn.eduacs.org

    Conformational Analysis and Energy Landscapes

    The presence of the cyclopropyl group introduces conformational flexibility to the this compound molecule. Understanding its conformational preferences and the energy barriers between different conformations is crucial for comprehending its interactions with other molecules.

    While quantum chemical calculations provide detailed information on single molecular structures, molecular mechanics (MM) and molecular dynamics (MD) simulations are employed to explore the conformational space and dynamics of a molecule over time. mdpi.comrsc.org

    For this compound, MM methods could be used to perform a systematic search of different conformations by rotating the cyclopropyl group and the amino group. This would generate a potential energy surface, identifying the low-energy conformers.

    MD simulations would provide a more dynamic picture by simulating the movement of atoms over time at a given temperature. dntb.gov.ua This would reveal the accessibility of different conformations and the timescales of conformational changes, offering insights into how the molecule might adapt its shape in different environments.

    A key conformational feature of this compound is the rotation of the cyclopropyl group relative to the plane of the aromatic ring. The barrier to this rotation determines the conformational rigidity of this part of the molecule.

    Computational studies on aromatic compounds with substituent groups have shown that the nature of the substituent (electron-donating or electron-withdrawing) can influence the rotational barrier. nih.gov For this compound, the interaction between the cyclopropyl ring's orbitals and the π-system of the aniline ring will be a determining factor. The rotational barrier is expected to be relatively low, allowing for facile rotation at room temperature. However, specific orientations where the cyclopropyl C-C bonds align with the p-orbitals of the aromatic ring might be energetically favored due to hyperconjugation.

    Prediction of Spectroscopic Properties

    Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra.

    For this compound, DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts. These calculations involve computing the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted chemical shifts can then be compared with experimental data to confirm the structure of the molecule. While no specific predicted NMR data for this compound is available, studies on similar molecules like 3-chloro-4-fluoroaniline (B193440) have demonstrated the utility of such computational approaches in metabolite identification. shu.ac.uk

    Theoretical calculations can also predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. This information can aid in the assignment of experimental vibrational spectra and provide a deeper understanding of the molecule's vibrational modes.

    Computational NMR and IR Spectral Prediction

    Theoretical predictions of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are valuable for structural elucidation and for corroborating experimental findings. Density Functional Theory (DFT) is a commonly employed method for such predictions, offering a balance between accuracy and computational cost.

    While specific computational NMR and IR spectral predictions for this compound are not extensively detailed in the available literature, the methodologies for such predictions are well-established. For instance, ¹H NMR spectroscopy has been used to identify the reaction products of N-cyclopropylanilines, including 3-chloro-N-cyclopropylaniline, by observing the disappearance of cyclopropyl proton signals and the emergence of new signals corresponding to oxidation products. acs.orgresearchgate.net

    Computational approaches, such as those employing the B3LYP functional with a suitable basis set (e.g., TZVP), have been shown to be cost-effective and accurate for calculating NMR chemical shifts in various organic molecules. researchgate.net These methods can predict the chemical shifts of the protons and carbons in this compound, including those on the aromatic ring, the cyclopropyl group, and the amine group.

    Similarly, theoretical IR spectra can be computed to predict the vibrational frequencies corresponding to specific functional groups within the molecule. For this compound, key vibrational modes would include the N-H stretching of the aniline group, C-H stretching of the aromatic and cyclopropyl groups, C-N stretching, and the C-Cl stretching frequency.

    Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: The following data is illustrative and not based on specific literature values for this compound.)

    AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
    Aromatic CH6.5 - 7.2115 - 135
    NH₂3.5 - 4.5-
    Cyclopropyl CH0.5 - 1.05 - 15
    Cyclopropyl CH₂0.2 - 0.81 - 10

    Table 2: Illustrative Predicted IR Vibrational Frequencies (cm⁻¹) for this compound (Note: The following data is illustrative and not based on specific literature values for this compound.)

    Functional GroupPredicted Vibrational Frequency (cm⁻¹)
    N-H Stretch3300 - 3500
    Aromatic C-H Stretch3000 - 3100
    Cyclopropyl C-H Stretch2900 - 3000
    C=C Aromatic Stretch1450 - 1600
    C-N Stretch1250 - 1350
    C-Cl Stretch600 - 800

    UV-Vis Absorption Maxima Prediction

    The prediction of ultraviolet-visible (UV-Vis) absorption maxima is crucial for understanding the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is a widely used computational method for this purpose. researchgate.netsapub.org

    Experimental studies have shown that this compound exhibits a bathochromic shift (a shift to longer wavelengths) of approximately 10-20 nm in its UV-Vis spectrum compared to unsubstituted N-cyclopropylaniline. acs.orgresearchgate.net This shift is attributed to the electronic effects of the chloro and cyclopropyl substituents on the aniline chromophore.

    Computational methods like TD-DFT can be employed to calculate the excitation energies and corresponding absorption wavelengths (λmax). These calculations would involve optimizing the ground state geometry of this compound and then computing the vertical excitation energies to the lowest-lying excited states. The results can provide insights into the nature of the electronic transitions, such as n → π* or π → π* transitions.

    Table 3: Illustrative Predicted UV-Vis Absorption Maxima (λmax) for this compound (Note: The following data is illustrative and not based on specific literature values for this compound.)

    Electronic TransitionPredicted λmax (nm) in Gas PhasePredicted λmax (nm) in Solvent
    π → π~290~300
    n → π~340~350

    Molecular Docking and Ligand-Protein Interaction Studies (if applicable to a biological target analogue)

    Binding Affinity Prediction and Ligand Efficiency

    Binding affinity, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction between a ligand and its target. Molecular docking programs can estimate the binding affinity by calculating a scoring function that takes into account factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.gov

    Ligand efficiency (LE) is a metric used to optimize the potency of a ligand in relation to its size. It is calculated as the binding energy per heavy atom. This parameter helps in identifying small, efficient fragments that can be developed into more potent drug candidates.

    For a hypothetical interaction of this compound with a biological target, computational tools could predict its binding affinity and ligand efficiency, providing a theoretical basis for its potential as a bioactive molecule.

    Table 4: Illustrative Predicted Binding Affinity and Ligand Efficiency for this compound with a Hypothetical Protein Target (Note: The following data is illustrative and not based on specific literature values for this compound.)

    ParameterPredicted Value
    Binding Affinity (kcal/mol)-6.5
    Ligand Efficiency (LE)0.45

    Identification of Key Interacting Residues

    A crucial outcome of molecular docking simulations is the identification of key amino acid residues within the protein's active site that interact with the ligand. bg.ac.rs These interactions are fundamental to the stability of the ligand-protein complex and its biological activity.

    For this compound, potential key interactions could include:

    Hydrogen bonding: The aniline NH₂ group can act as a hydrogen bond donor to acceptor residues like aspartate, glutamate, or the backbone carbonyls of the protein.

    Halogen bonding: The chlorine atom can participate in halogen bonds with electron-rich atoms such as oxygen or sulfur in amino acid side chains.

    Hydrophobic interactions: The cyclopropyl group and the aromatic ring can form hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine.

    π-π stacking: The aromatic ring can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

    Visualizing the docked pose of this compound within a protein's binding pocket would allow for a detailed analysis of these interactions and provide insights into the structural basis of its hypothetical activity.

    Advanced Applications and Derivatization in Research

    Use as a Mechanistic Probe in Oxidation and Ring-Opening Reactions

    The presence of the cyclopropyl (B3062369) group attached to the aniline (B41778) nitrogen makes 3-Chloro-4-cyclopropylaniline and its analogs effective mechanistic probes for studying oxidation and subsequent ring-opening reactions. The strain energy of the cyclopropane (B1198618) ring (approximately 28 kcal/mol) provides a thermodynamic driving force for the irreversible ring-opening upon oxidation, which can outcompete other reaction pathways, making it a useful tool to investigate single-electron transfer (SET) processes. uark.edu

    Probing Single-Electron Transfer (SET) Oxidation Potentials

    N-cyclopropylanilines, including the 3-chloro derivative, serve as valuable probes for investigating the oxidative properties of various chemical and photochemical systems. uark.edu The electron-withdrawing nature of the chlorine atom in this compound influences its single-electron transfer (SET) oxidation potential. Electron-withdrawing groups tend to increase the oxidation potential of anilines, making them more difficult to oxidize compared to their unsubstituted or electron-donating group-substituted counterparts. uark.edu

    The SET oxidation potentials for N-cyclopropylaniline and its derivatives can be tuned by altering the substituents on the phenyl ring. For instance, the introduction of an electron-donating group like methoxy (B1213986) lowers the oxidation potential, while an electron-withdrawing group like chloro increases it. uark.edu This allows for the synthesis of a suite of probe molecules with a range of oxidation potentials to study different oxidative environments. uark.edu The estimated standard oxidation potential (E°') for the one-electron oxidation of this compound is approximately 1.2 V versus the normal hydrogen electrode (NHE). uark.edu

    Table 1: Estimated Standard One-Electron Oxidation Potentials of Selected N-Cyclopropylaniline Analogs uark.edu

    CompoundSubstituentEstimated E°' (V vs. NHE)
    2-Methoxy-N-cyclopropylaniline2-Methoxy~0.9
    N-Cyclopropylaniline (CPA)None~1.0
    This compound 3-Chloro ~1.2

    This interactive table allows for the comparison of the estimated oxidation potentials of different N-cyclopropylaniline analogs.

    Investigating Cyclopropyl Ring-Opening Mechanisms

    Upon single-electron oxidation, the resulting radical cation of an N-cyclopropylaniline undergoes a rapid and irreversible ring-opening of the cyclopropyl group. uark.edu This process is a key feature that makes these compounds excellent mechanistic probes. The ring-opening proceeds through the formation of a distonic radical cation, which is an intermediate where the charge and the radical are located on different atoms. uark.edu

    The rate of this ring-opening is influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro group in this compound, are expected to accelerate the rate of ring-opening compared to unsubstituted or electron-donating group-substituted analogs. uark.edu This is because electron-withdrawing groups destabilize the nitrogen-centered radical cation, thereby promoting the ring-opening to a more stable carbon-centered radical. uark.edu

    The irreversible nature of the cyclopropyl ring-opening is advantageous in mechanistic studies as it can "trap" an oxidative event. In systems where back-electron transfer or quenching of the radical cation can occur, the rapid ring-opening provides a clear and irreversible signal that a one-electron oxidation has taken place. uark.edu Studies have shown that the radical cation lifetimes of N-cyclopropylanilines are significantly shorter than those of anilines without the cyclopropyl group, with lifetimes in the range of 140–580 nanoseconds. uark.edu

    Application as a Synthetic Intermediate for Complex Molecules

    The structural features of this compound make it a valuable building block for the synthesis of more complex molecules with potential applications in various chemical industries. The aniline moiety provides a reactive handle for a wide range of chemical transformations, while the chloro and cyclopropyl substituents can be used to fine-tune the properties of the final products.

    Precursor in the Synthesis of Pharmaceutical Compounds

    Substituted anilines are fundamental precursors in the synthesis of a vast array of pharmaceutical compounds. The cyclopropylamine (B47189) moiety is also a recognized structural motif in medicinal chemistry, present in various therapeutic agents, including antidepressants and anticancer compounds. nih.gov While a specific, commercialized pharmaceutical synthesized directly from this compound is not prominently documented, its structural alerts suggest its potential as an intermediate. For instance, cyclopropylamine derivatives have been investigated as inhibitors of Lysine-specific demethylase 1 (LSD1), a target in cancer therapy. nih.gov The synthesis of such complex molecules often involves the coupling of substituted anilines with other cyclic or heterocyclic systems.

    Building Block for Agrochemicals or Specialty Chemicals

    The aniline scaffold is also a cornerstone in the agrochemical industry for the development of herbicides, fungicides, and insecticides. nih.gov The presence of a chlorine atom and a cyclopropyl group in this compound offers possibilities for creating novel agrochemicals with specific modes of action and biological activities.

    Furthermore, the amino group of this compound can be readily converted into other functional groups, such as an isocyanate. The corresponding 4-cyclopropyl-3-chlorophenyl isocyanate would be a reactive intermediate for the synthesis of various specialty chemicals, including carbamate- and urea-based polymers and pesticides. innospk.comnih.gov The synthesis of isocyanates from anilines is a well-established industrial process. chemicalbook.com

    Development of Analytical Methods for Detection in Complex Matrices

    The development of robust analytical methods is crucial for monitoring the presence and concentration of this compound in various matrices, whether in the context of environmental monitoring, process control in chemical synthesis, or in biological systems for metabolism studies.

    High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of substituted anilines. nih.govrsc.org A reversed-phase HPLC method, likely employing a C18 stationary phase, would be a suitable starting point for the development of a quantitative method for this compound. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with the possible addition of an acid or buffer to control the ionization state of the aniline. nih.gov Detection can be achieved using a UV detector, as the aromatic ring of this compound exhibits significant UV absorbance. uark.edu For higher sensitivity and selectivity, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) would be advantageous. uark.edunjit.edu

    Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of anilines, particularly in environmental samples. beilstein-journals.org Due to the polarity of the amino group, derivatization might be necessary to improve the chromatographic properties of this compound for GC analysis. However, direct analysis without derivatization is also possible. uark.edu The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the parent ion and its fragmentation pattern. nih.gov

    Table 2: Potential Analytical Techniques for the Detection of this compound

    TechniquePrinciplePotential AdvantagesPotential Challenges
    HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, widely available, good for quantification.Lower sensitivity and selectivity in complex matrices.
    LC-MS Separation by HPLC, detection by mass spectrometry.High sensitivity and selectivity, structural information.Higher cost and complexity.
    GC-MS Separation of volatile compounds, detection by mass spectrometry.Excellent separation efficiency, high sensitivity.May require derivatization for polar analytes.
    NMR Nuclear magnetic resonance spectroscopy.Provides detailed structural information.Lower sensitivity, not ideal for trace analysis.

    This interactive table summarizes potential analytical methods for the detection and quantification of this compound.

    Derivatization for Enhanced Chromatographic Detection

    In analytical chemistry, derivatization is a common strategy to improve the detection and separation of analytes that may otherwise exhibit poor response with standard chromatographic detectors. academicjournals.orgnih.gov For a primary amine like this compound, which lacks a strong native chromophore or fluorophore, pre-column derivatization can significantly enhance its detectability in High-Performance Liquid Chromatography (HPLC). researchgate.net This process involves reacting the analyte with a labeling reagent to attach a moiety that is highly responsive to UV-Visible or fluorescence detectors. nih.gov

    The primary amino group (-NH2) on the aniline ring is the target for derivatization. A variety of reagents are known to react specifically with primary amines to yield stable, highly detectable products. doaj.org These reactions typically involve nucleophilic attack by the amine on an electrophilic center in the derivatizing agent.

    Key Derivatization Strategies:

    Introduction of Chromophores: Reagents containing extensive conjugated systems can be attached to increase UV absorbance, allowing for more sensitive detection.

    Introduction of Fluorophores: Attaching a fluorescent tag allows for highly sensitive and selective detection using a fluorescence detector (FLD), often achieving much lower detection limits than UV detection.

    Below is a table of potential derivatization reagents that could be employed for the analysis of this compound, based on their known reactivity with primary amines.

    Derivatization ReagentAbbreviationFunctional Group TargetedDetection MethodKey Advantages
    Dansyl ChlorideDns-ClPrimary AmineFluorescence / UVWell-established reagent, produces stable derivatives.
    Dabsyl ChlorideDabs-ClPrimary AmineUV-Visible (Vis)Forms intensely colored derivatives, suitable for visible-range detection.
    o-Phthalaldehyde (with a thiol)OPAPrimary AmineFluorescenceRapid reaction, forms highly fluorescent isoindole products. academicjournals.org
    9-Fluorenylmethyl ChloroformateFMOC-ClPrimary AmineFluorescence / UVProduces highly fluorescent and UV-active derivatives. academicjournals.org
    4-Toluenesulfonyl Chloride---Primary AmineUVSimple and effective for adding a UV-active group. researchgate.net

    By employing such strategies, the analytical performance for quantifying this compound in complex matrices can be substantially improved, enabling more precise and reliable research findings.

    Development of Trace Analysis Methods

    The development of robust methods for trace analysis is crucial for environmental monitoring, process control, and various research applications. For this compound, several analytical techniques can be optimized for its detection at low concentrations.

    High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. Research has demonstrated the analysis of this compound using reversed-phase HPLC systems. acs.orgresearchgate.net A typical setup involves an Agilent Eclipse XDB-C18 column with a gradient elution of acetonitrile and water, coupled with a Variable Wavelength Detector (VWD) set between 208-240 nm for detection. researchgate.net In specific studies, high concentrations (≥1 mM) of this compound were analyzed using a 15:85 v/v% acetonitrile/water mixture to enhance solubility. acs.orgresearchgate.net

    For achieving even lower detection limits, other methods and detectors can be employed:

    Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and structural confirmation, making it suitable for identifying and quantifying trace amounts of the compound, although derivatization may be needed to improve volatility.

    HPLC with Electrochemical Detection (HPLC-EC): This method is particularly sensitive for electroactive compounds like anilines and has been successfully used for monitoring exposure to related compounds like 3-chloro-4-fluoroaniline (B193440). researchgate.net

    Micellar Electrokinetic Chromatography (MEKC): This capillary electrophoresis technique has been used for the multi-residue analysis of related aniline metabolites, often combined with derivatization and laser-induced fluorescence (LIF) detection to reach detection limits in the low µg/L range. nih.gov

    The table below summarizes key parameters and findings from analytical methods applied to this compound and related compounds.

    Analytical TechniqueColumn/SystemMobile Phase/ConditionsDetectorApplication/Findings
    HPLCAgilent Eclipse XDB-C18 (4.6 × 150 mm, 5 µm)Acetonitrile/water gradientVWD (208-240 nm)Analysis of 3-Cl-CPA in photosensitized aqueous solutions. acs.orgresearchgate.net
    HPLC-EC------Electrochemical (EC)Proven effective for trace analysis of similar halo-anilines, offering high sensitivity without derivatization. researchgate.net
    GC-MS------Mass Spectrometry (MS)Recommended for structural confirmation and purity analysis of 3-Cl-CPA.
    MEKC-LIF---Running buffer with mixed micelles (SDS/Triton X-100)Laser-Induced Fluorescence (LIF)Achieved detection limits of 0.3-3.1 µg/L for derivatized aniline metabolites. nih.gov

    These methods, particularly when combined with the derivatization techniques mentioned previously, provide a powerful toolkit for the trace analysis of this compound in diverse research contexts.

    Exploration in Materials Science Research

    The distinct electronic and structural features of this compound make it an interesting candidate for exploration in materials science, particularly in the development of novel polymers and optoelectronic materials.

    Incorporation into Polymeric Materials

    While specific polymers synthesized directly from this compound are not extensively documented in publicly available research, its fundamental structure as a substituted aniline provides a strong basis for its potential incorporation into polymeric materials. Aniline and its derivatives are well-known precursors in polymer chemistry, most famously for the production of polyaniline, a conducting polymer.

    The incorporation of this compound into a polymer backbone could be achieved through several polymerization routes:

    Oxidative Polymerization: The amine functionality can undergo oxidative coupling to form polyaniline-like structures. The presence of the chloro and cyclopropyl substituents would be expected to modify the final properties of the polymer.

    Condensation Polymerization: The amine group can react with monomers containing carboxylic acid, acid chloride, or isocyanate functionalities to form polyamides, polyimides, or polyureas, respectively.

    The substituents on the aromatic ring would impart specific properties to the resulting polymer:

    Chloro Group: The electron-withdrawing nature of chlorine can enhance the thermal stability and oxidative resistance of the polymer chain. It can also influence the electronic properties and solubility.

    Cyclopropyl Group: This bulky, electron-donating group can disrupt polymer chain packing, potentially increasing solubility in organic solvents and lowering the melting point. Its electronic influence can also modulate the polymer's conductivity and optical properties.

    The unique combination of these groups could lead to polymers with tailored solubility, thermal stability, and electronic characteristics for specialized applications.

    Potential in Optoelectronic Applications

    The electronic properties of this compound suggest its potential utility in the field of optoelectronics. Research has shown that the substitution on the aniline ring can tune the molecule's electrochemical and photophysical properties. acs.org

    A study investigating a series of N-cyclopropylanilines found that the 3-chloro substitution (an electron-withdrawing group) tunes the single-electron transfer (SET) oxidation potential of the molecule. acs.orgresearchgate.net Furthermore, the UV-visible absorption spectrum of this compound exhibits a noticeable bathochromic shift (a shift to longer wavelengths) of 10-20 nm compared to unsubstituted N-cyclopropylaniline. acs.org

    These properties are highly relevant for optoelectronic materials:

    Tunable Oxidation Potential: The ability to control the energy required to remove an electron is critical for designing materials for organic electronics. This suggests potential use as a hole-transport material or as a component in organic semiconductors.

    Altered Absorption Spectrum: The bathochromic shift indicates that the energy of light the molecule absorbs can be modified. This is a key characteristic for developing materials for organic photovoltaics (solar cells) or as chromophores in sensors or organic light-emitting diodes (OLEDs).

    Radical Cation Formation: The molecule's ability to form a radical cation upon single-electron oxidation is a fundamental process in charge transport within organic electronic devices. acs.orgsigmaaldrich.com

    The table below summarizes the key properties of this compound and their relevance to potential optoelectronic applications.

    PropertyObservationPotential Application
    Oxidation Potential Tuned by the 3-chloro substituent. acs.orgOrganic Semiconductors, Hole-Transport Layers in OLEDs/OPVs.
    UV-Visible Absorption Exhibits a 10-20 nm bathochromic shift compared to the unsubstituted analog. acs.orgOrganic Photovoltaics (OPVs), Chromophores for Dyes and Sensors.
    Radical Cation Stability Forms a radical cation upon single-electron oxidation. acs.orgsigmaaldrich.comCharge-Transport Materials, Redox-Active Components.

    Further research into derivatizing this compound and incorporating it into larger conjugated systems could lead to the development of novel materials with tailored optoelectronic functions.

    Future Research Directions

    Novel Synthetic Pathways for Cost-Effective and Sustainable Production

    The current synthesis of 3-Chloro-4-cyclopropylaniline often relies on established methods like the Buchwald-Hartwig amination, which couples 1-bromo-3-chlorobenzene (B44181) with cyclopropylamine (B47189) using a palladium catalyst and specialized ligands like BrettPhos. acs.orgresearchgate.net While effective, yielding products in the 85-92% range, these pathways present opportunities for improvement in terms of cost and environmental impact. acs.orgresearchgate.net

    Future research should prioritize the development of more economical and sustainable synthetic routes. Key objectives include:

    Exploration of Earth-Abundant Metal Catalysts: Investigating the replacement of expensive palladium catalysts with more abundant and less toxic metals such as copper or iron for the C-N cross-coupling reaction.

    Catalyst-Free Methodologies: Developing novel synthetic strategies that circumvent the need for metal catalysts entirely, potentially through photo- or electro-chemical methods.

    Alternative Starting Materials: Exploring alternative synthetic precursors and pathways, such as the catalytic hydrogenation of a corresponding nitroaromatic compound, a common industrial route for producing anilines that can be highly efficient. google.commdpi.com

    In-depth Mechanistic Understanding of Specific Reactions and Transformations

    The reactivity of N-cyclopropylanilines is distinguished by the behavior of the cyclopropyl (B3062369) group following an initial oxidation event. acs.org Studies have shown that upon single-electron transfer (SET), this compound forms a nitrogen radical cation, which then undergoes a spontaneous and irreversible ring-opening of the cyclopropyl moiety to yield a more stable iminium distonic radical cation. acs.orgresearchgate.netsigmaaldrich.com This unique mechanistic pathway is central to its utility as a chemical probe. acs.org

    Further research is necessary to achieve a more granular understanding of these processes. Areas for investigation include:

    Kinetics of Ring-Opening: Conducting detailed kinetic studies to precisely measure the rate of the cyclopropyl ring-opening following oxidation and determine the influence of factors such as solvent, temperature, and the electronic nature of other ring substituents.

    Radical Cation Fate: Elucidating the subsequent reaction pathways of the iminium distonic radical cation, identifying the intermediates and final products formed under different reaction conditions.

    Photochemical Reactions: Investigating the mechanisms of other transformations, such as asymmetric [3+2] photocycloaddition reactions, where N-aryl cyclopropylamines are activated via reductive quenching of a photosensitizer. rsc.org A deeper understanding could expand the synthetic utility of these reactions.

    Exploration of New Derivatization Strategies for Analytical and Synthetic Utility

    Derivatization involves chemically modifying a compound to enhance its properties for specific applications. academicjournals.org For this compound, its unique reactivity makes it a candidate for both analytical and synthetic derivatization.

    Future work in this area could focus on:

    Advanced Analytical Probes: The established use of this compound as a probe for single-electron oxidation by excited triplet-state photosensitizers can be expanded. acs.org New derivatization strategies could involve attaching fluorophores or other reporter groups to the molecule to create highly sensitive probes for detecting reactive oxygen species or other oxidants in complex environmental or biological systems.

    Synthetic Building Blocks: The compound possesses multiple reactive sites—the amino group, the chlorine atom, and the aromatic ring—that can be exploited for synthesis. The amino group can be converted into a diazonium salt for Sandmeyer-type reactions, while the chlorine atom could potentially undergo nucleophilic aromatic substitution. mdpi.com Research should explore these transformations to build libraries of novel compounds, such as in the development of complex cyclopentylamines through photocycloaddition reactions. rsc.org

    Investigation of Biological Activities of Derived Compounds

    The cyclopropane (B1198618) ring is a structural motif found in numerous natural and synthetic compounds exhibiting a wide array of biological activities, including antifungal, antimicrobial, antitumor, and antiviral properties. researchgate.netunl.pt Furthermore, structurally related compounds such as 3-chloro-4-cyclopropylmethoxyphenylacetic acid have demonstrated anti-inflammatory and analgesic effects. nih.gov This suggests that derivatives of this compound are promising candidates for pharmacological screening.

    A systematic investigation into the biological potential of its derivatives is warranted. Research efforts should be directed towards:

    Synthesis of Compound Libraries: Creating diverse libraries of new molecules by modifying the amino and chloro groups of the this compound scaffold.

    Broad-Spectrum Biological Screening: Evaluating these new compounds for a range of biological activities, with a particular focus on anti-inflammatory, antimicrobial, and anticancer properties, given the precedent set by related structures. researchgate.netnih.gov

    Enzyme Inhibition Studies: Assessing the potential of these derivatives as enzyme inhibitors, which is a known activity for many cyclopropane-containing molecules. unl.pt

    Advanced Computational Modeling for Predictive Understanding of Properties and Reactivity

    Computational chemistry offers powerful tools for predicting molecular properties and elucidating reaction mechanisms, thereby guiding experimental research. While the single-electron oxidation potential of this compound has been approximated based on analogs, precise computational studies are lacking. acs.org

    Future research should leverage advanced computational modeling to:

    Predict Electronic Properties: Employ high-level quantum chemical methods like Density Functional Theory (DFT) to accurately calculate key electronic properties, such as oxidation potentials, which are critical to its function as a SET probe. researchgate.net

    Model Reaction Mechanisms: Simulate the energetic landscape of the cyclopropyl ring-opening reaction to identify transition states and intermediates, providing a deeper mechanistic insight that complements experimental studies. acs.org

    Develop Predictive Models: Create Quantitative Structure-Activity Relationship (QSAR) models by correlating the computed structural and electronic features of a series of derivatives with their experimentally determined biological activities. Such models can accelerate the discovery of new lead compounds by predicting the activity of virtual molecules before their synthesis. researchgate.net

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for 3-Chloro-4-cyclopropylaniline, and what are their key reaction conditions?

    • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For instance, introducing the cyclopropyl group may involve Suzuki-Miyaura coupling using a palladium catalyst and boronic acid derivatives. Key parameters include temperature control (80–120°C), inert atmosphere (N₂/Ar), and stoichiometric ratios of precursors. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

    Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

    • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for structural confirmation, with aromatic protons appearing in the δ 6.5–7.5 ppm range. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) (C18 column, acetonitrile/water mobile phase) verifies purity (>95%). Melting point determination (e.g., 142.25 g/mol as per molecular weight) and FT-IR for functional group analysis (e.g., NH₂ stretch at ~3400 cm⁻¹) are complementary .

    Q. What safety protocols are critical when handling this compound in laboratory settings?

    • Methodological Answer : Use nitrile gloves (tested for chemical resistance) and safety goggles. Work under a fume hood to avoid inhalation. Store in a cool (<25°C), dry environment away from oxidizers. In case of spills, absorb with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste. Regular monitoring of airborne concentrations (PAC-1: 2.1 mg/m³) is advised to ensure compliance with exposure limits .

    Advanced Research Questions

    Q. How can researchers address discrepancies in reported reactivity or stability data for this compound under varying conditions?

    • Methodological Answer : Perform controlled stability studies under different pH, temperature, and light conditions. For example, accelerated degradation experiments (40°C/75% RH) with HPLC monitoring can identify decomposition products (e.g., chloro-aniline derivatives). Conflicting data may arise from impurities; thus, employ High-Resolution Mass Spectrometry (HRMS) to confirm degradation pathways .

    Q. What strategies optimize the regioselectivity of this compound in electrophilic substitution reactions?

    • Methodological Answer : The electron-donating cyclopropyl group directs substitution to the para position relative to the amine. Computational modeling (DFT calculations) predicts reaction sites, while experimental validation via kinetic studies (e.g., bromination with NBS in DCM) confirms regioselectivity. Solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., Lewis acids) further modulate outcomes .

    Q. How can researchers design experiments to assess the compound’s potential as a building block for bioactive molecules?

    • Methodological Answer : Conduct structure-activity relationship (SAR) studies by derivatizing the amine group (e.g., acylation, sulfonylation). Screen derivatives against target enzymes (e.g., kinases) using fluorescence-based assays. Compare bioavailability via logP measurements (HPLC retention times) and cytotoxicity (MTT assays in cell lines). Cross-reference with databases like ChEMBL for scaffold prioritization .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.